N-(3-chlorophenyl)-4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4/c1-10-8-13(20)14(16(22)19(10)6-7-23-2)15(21)18-12-5-3-4-11(17)9-12/h3-5,8-9,20H,6-7H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOYGESNZFLWOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCOC)C(=O)NC2=CC(=CC=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49678159 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
N-(3-chlorophenyl)-4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a dihydropyridine core with various substituents that may influence its biological activity. Its structural formula can be represented as follows:
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound has shown significant antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in cancer therapy, where oxidative stress plays a crucial role in tumor progression.
- Antimicrobial Activity : Studies have indicated that the compound exhibits selective antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported at 8 μM for certain derivatives .
- Anticancer Activity : Preliminary evaluations suggest that the compound may inhibit the proliferation of cancer cell lines. For instance, derivatives have been shown to possess IC50 values in the low micromolar range against breast cancer cell lines, indicating potential as an anticancer agent .
Antioxidant Activity
Research has demonstrated that the compound exhibits pronounced antioxidant capacity. In studies using DPPH and FRAP assays, it significantly reduced oxidative stress markers when tested on HCT 116 cells treated with tert-butyl hydroperoxide (TBHP) .
Antimicrobial Efficacy
The compound's antimicrobial properties were evaluated through various assays. The following table summarizes the MIC values against selected bacterial strains:
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 16 |
| Enterococcus faecalis | 8 |
| Escherichia coli | 32 |
These results indicate that modifications to the chemical structure can enhance antibacterial activity, making it a candidate for further development in antimicrobial therapies .
Anticancer Activity
In vitro studies have shown that the compound affects cancer cell viability. The following table outlines IC50 values for different cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 3.1 |
| HEK 293 (Human Embryonic Kidney) | 5.3 |
These findings suggest that the compound may selectively target cancer cells while sparing normal cells, a desirable trait in anticancer drug development .
Case Studies
A notable case study involved the synthesis of various derivatives of the parent compound to evaluate their biological activities. One derivative exhibited improved selectivity and potency against MCF-7 cells compared to others tested, highlighting the importance of structural optimization in drug design .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with structurally related derivatives, highlighting substituent variations and pharmacological implications:
Structural and Functional Insights
Role of the 6-Methyl Group :
The 6-methyl substituent is a conserved feature in several analogs (e.g., Merestinib, CB2 ligands) and is associated with enhanced receptor binding and metabolic stability. In CB2 ligands, this group contributes to selectivity over CB1 receptors .
Halogenated Aryl Groups: The target compound’s 3-chlorophenyl group contrasts with 4-fluorophenyl in Merestinib. Fluorine in Merestinib and Compound 13 enhances electronic effects and bioavailability, as seen in kinase inhibitors .
C1 Substituent Variability :
- The 2-methoxyethyl group in the target compound may improve solubility compared to bulkier aryl groups (e.g., 4-fluorophenyl in Merestinib). Similar methoxyethyl chains in other drug candidates reduce hepatic clearance .
- 4-Fluorobenzyl in Compound 13 and 3-trifluoromethylphenyl in the elastase inhibitor demonstrate how C1 modifications tailor receptor specificity .
C4 Hydroxyl Group :
Unique to the target compound, the C4 hydroxyl group could enable hydrogen bonding with polar residues in target proteins, a feature absent in most analogs. This may influence both affinity and off-target effects .
Pharmacological Implications
- Substituents at C3 and C6 are critical for avoiding CB1 cross-reactivity .
- Kinase Inhibition Potential: Merestinib’s success highlights the dihydropyridine scaffold’s versatility in kinase targeting. The target compound’s 3-chlorophenyl group might favor interactions with kinases like MET or RON, though empirical validation is needed .
- Metabolic Stability : The 2-methoxyethyl group at C1 could reduce cytochrome P450-mediated metabolism, a common issue with aryl substituents .
Q & A
Q. What are the key synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including cyclization of intermediates and functional group modifications. For example:
- Ring formation : The dihydropyridine core is constructed via cyclocondensation of β-keto esters or similar precursors under reflux conditions. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity during substitution steps .
- Substituent introduction : The 3-chlorophenyl and 2-methoxyethyl groups are introduced via nucleophilic acyl substitution or alkylation. Catalysts like pyridine or p-toluenesulfonic acid improve coupling efficiency .
- Purification : Recrystallization from methanol or ethanol is commonly used to isolate the final product, with yields influenced by solvent polarity and cooling rates .
Q. How is the crystal structure of this compound characterized?
X-ray crystallography reveals a near-planar conformation stabilized by intramolecular hydrogen bonds (N–H⋯O) and π-π stacking between aromatic rings. The dihedral angle between the dihydropyridine and chlorophenyl rings is typically <10°, indicating minimal steric hindrance . Centrosymmetric dimers form via intermolecular hydrogen bonds, critical for crystal packing .
Q. What in vitro assays are recommended to evaluate its antimicrobial or anticancer potential?
- Antimicrobial activity : Use broth microdilution assays (e.g., MIC determination against S. aureus or E. coli) with structural analogs showing potency via membrane disruption .
- Anticancer screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7), noting that the chloro substituent enhances cytotoxicity by interfering with DNA replication .
Advanced Research Questions
Q. How do electronic effects of substituents influence bioactivity and binding interactions?
- Chlorophenyl group : The electron-withdrawing Cl atom increases electrophilicity, enhancing interactions with nucleophilic residues in enzyme active sites (e.g., kinases) .
- Methoxyethyl chain : The ether oxygen participates in hydrogen bonding with target proteins, while the alkyl chain improves lipid solubility, affecting pharmacokinetics .
- SAR studies : Modifying the 6-methyl group to bulkier substituents (e.g., ethyl) reduces activity, suggesting steric limitations in binding pockets .
Q. What strategies resolve contradictions in synthetic yields when varying solvent systems?
Discrepancies arise from solvent-dependent reaction pathways:
- Polar aprotic solvents (e.g., DMF): Increase reaction rates but may promote side reactions (e.g., hydrolysis of the methoxyethyl group) .
- Protic solvents (e.g., ethanol): Stabilize intermediates via hydrogen bonding but lower yields due to poor solubility of aromatic intermediates .
- Optimization : Use mixed solvent systems (e.g., ethanol/DMF) to balance solubility and reactivity, achieving yields >75% .
Q. How can computational methods predict metabolic stability based on structural analogs?
- Docking studies : Compare the compound’s binding affinity with cytochrome P450 isoforms (e.g., CYP3A4) using analogs like N-(4-chlorophenyl)-dihydroquinoline derivatives .
- QSAR models : Correlate logP values and electron-density maps of the dihydropyridine ring with metabolic half-life data. Methoxyethyl groups reduce first-pass metabolism by shielding the carbonyl group from esterases .
Methodological Notes
- Data validation : Cross-reference NMR and HPLC data with crystallographic results to confirm tautomeric forms (e.g., keto-amine vs. enol configurations) .
- Contradiction analysis : When biological activity varies between studies, assess differences in assay conditions (e.g., serum concentration in cell cultures) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
